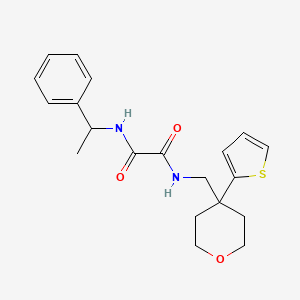
N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C19H24N2O3S. The compound features a complex structure that includes an oxalamide moiety and a thiophene ring, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 356.47 g/mol |
| Log P (octanol/water) | 1.57 |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing the tetrahydro-pyran structure have been shown to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor growth and fibrosis. In vitro assays demonstrated that these compounds inhibited ALK5 autophosphorylation with IC50 values in the nanomolar range, suggesting potent activity against cancer cell lines .
The proposed mechanism of action involves the inhibition of TGF-beta signaling pathways, which are crucial in cancer progression and metastasis. By blocking ALK5, these compounds can disrupt the downstream signaling cascades that promote tumor growth and survival .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have revealed favorable profiles for similar compounds, including good oral bioavailability and minimal toxicity at therapeutic doses. For instance, oral administration in animal models resulted in significant tumor growth inhibition without observable adverse effects .
Case Studies
- Case Study on ALK5 Inhibition : A study investigated the effects of a compound structurally related to this compound on CT26 xenograft models. The treatment led to a marked reduction in tumor size, validating the antitumor potential of this class of compounds .
- Clinical Relevance : Another study highlighted the potential use of oxalamide derivatives in treating fibrotic diseases by targeting TGF-beta pathways. The results suggest that these compounds could be repurposed for therapeutic applications beyond oncology .
Propiedades
IUPAC Name |
N'-(1-phenylethyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(16-6-3-2-4-7-16)22-19(24)18(23)21-14-20(9-11-25-12-10-20)17-8-5-13-26-17/h2-8,13,15H,9-12,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKURSUICAJTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













